molecular formula C18H16O5 B2549467 (5-Acetyl-2-methoxyphenyl)methyl 2-formylbenzoate CAS No. 730968-75-9

(5-Acetyl-2-methoxyphenyl)methyl 2-formylbenzoate

Cat. No.: B2549467
CAS No.: 730968-75-9
M. Wt: 312.321
InChI Key: ZVFXFJPROROQBO-UHFFFAOYSA-N
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Description

(5-Acetyl-2-methoxyphenyl)methyl 2-formylbenzoate is an organic compound with a complex structure that includes both acetyl and formyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Acetyl-2-methoxyphenyl)methyl 2-formylbenzoate typically involves multi-step organic reactions. One common method includes the esterification of 2-formylbenzoic acid with (5-acetyl-2-methoxyphenyl)methanol under acidic conditions. The reaction is often catalyzed by sulfuric acid or p-toluenesulfonic acid and carried out in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

(5-Acetyl-2-methoxyphenyl)methyl 2-formylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (5-Acetyl-2-methoxyphenyl)methyl 2-formylbenzoate is used as an intermediate in the synthesis of more complex organic molecules.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its formyl and acetyl groups can interact with different enzymes, providing insights into their mechanisms of action .

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic properties. For example, modifications to the acetyl and formyl groups can lead to the development of new drugs with improved efficacy and reduced side effects .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of (5-Acetyl-2-methoxyphenyl)methyl 2-formylbenzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity. The acetyl group can also participate in acetylation reactions, modifying the function of proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • (5-Acetyl-2-methoxyphenyl)methyl 2-hydroxybenzoate
  • (5-Acetyl-2-methoxyphenyl)methyl 2-methylbenzoate
  • (5-Acetyl-2-methoxyphenyl)methyl 2-nitrobenzoate

Uniqueness

Compared to similar compounds, (5-Acetyl-2-methoxyphenyl)methyl 2-formylbenzoate is unique due to the presence of both acetyl and formyl groups. This dual functionality allows for a wider range of chemical reactions and applications. The formyl group provides reactivity towards nucleophiles, while the acetyl group can participate in various acylation reactions .

Properties

IUPAC Name

(5-acetyl-2-methoxyphenyl)methyl 2-formylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-12(20)13-7-8-17(22-2)15(9-13)11-23-18(21)16-6-4-3-5-14(16)10-19/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFXFJPROROQBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)COC(=O)C2=CC=CC=C2C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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